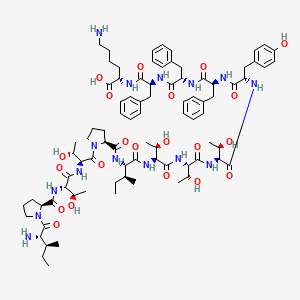
ERK2 Substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The extracellular signal-regulated kinase 2 (ERK2) substrate is a compound involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. ERK2 substrates are phosphorylated by ERK2, leading to the regulation of numerous downstream targets and biological responses .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ERK2 substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by ERK2. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps. Recombinant DNA technology involves the insertion of the gene encoding the substrate into an expression vector, which is then introduced into a host organism (e.g., bacteria or yeast) for protein production .
Industrial Production Methods: Industrial production of ERK2 substrates often relies on large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to produce the desired substrate. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography .
化学反応の分析
Types of Reactions: ERK2 substrates primarily undergo phosphorylation reactions catalyzed by ERK2. Phosphorylation involves the addition of a phosphate group to specific serine, threonine, or tyrosine residues on the substrate. This modification can alter the substrate’s activity, stability, and interactions with other proteins .
Common Reagents and Conditions: Phosphorylation reactions typically require adenosine triphosphate (ATP) as the phosphate donor and magnesium ions (Mg²⁺) as cofactors. The reactions are carried out in buffered solutions at physiological pH and temperature to mimic cellular conditions .
Major Products: The major products of these reactions are phosphorylated substrates, which can then participate in various signaling pathways and cellular processes. Phosphorylation can lead to changes in the substrate’s conformation, localization, and function .
科学的研究の応用
ERK2 substrates have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ERK2 substrates are used to study kinase-substrate interactions and to develop inhibitors that can modulate ERK2 activity.
Medicine: ERK2 substrates are crucial in understanding the molecular mechanisms underlying diseases like cancer, where aberrant ERK2 signaling contributes to tumor growth and progression.
作用機序
ERK2 substrates can be compared with other substrates of the MAPK family, such as those of ERK1, ERK5, and c-Jun N-terminal kinase (JNK). While ERK1 and ERK2 share high sequence similarity and often have overlapping functions, ERK2 has unique roles in certain cellular contexts, such as embryonic development and metabolic stress responses . ERK5 and JNK substrates, on the other hand, are involved in distinct signaling pathways and cellular processes .
類似化合物との比較
- ERK1 substrates
- ERK5 substrates
- c-Jun N-terminal kinase (JNK) substrates
- p38 MAPK substrates
ERK2 substrates are unique in their specific recognition and phosphorylation by ERK2, which allows for precise regulation of cellular processes and responses to external stimuli .
特性
分子式 |
C84H121N15O21 |
|---|---|
分子量 |
1676.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H121N15O21/c1-10-45(3)64(86)82(117)98-39-23-32-62(98)76(111)93-67(48(6)101)81(116)97-70(51(9)104)83(118)99-40-24-33-63(99)75(110)92-65(46(4)11-2)77(112)94-68(49(7)102)79(114)96-69(50(8)103)80(115)95-66(47(5)100)78(113)91-61(44-55-34-36-56(105)37-35-55)74(109)90-60(43-54-29-19-14-20-30-54)73(108)89-59(42-53-27-17-13-18-28-53)72(107)88-58(41-52-25-15-12-16-26-52)71(106)87-57(84(119)120)31-21-22-38-85/h12-20,25-30,34-37,45-51,57-70,100-105H,10-11,21-24,31-33,38-44,85-86H2,1-9H3,(H,87,106)(H,88,107)(H,89,108)(H,90,109)(H,91,113)(H,92,110)(H,93,111)(H,94,112)(H,95,115)(H,96,114)(H,97,116)(H,119,120)/t45-,46-,47+,48+,49+,50+,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
InChIキー |
AAUYYKYSDBMXEN-JTICBIPBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
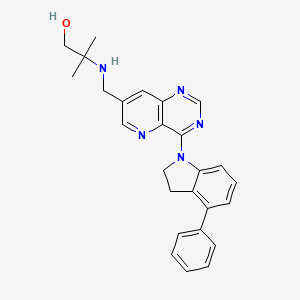

![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
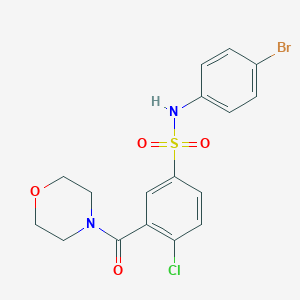
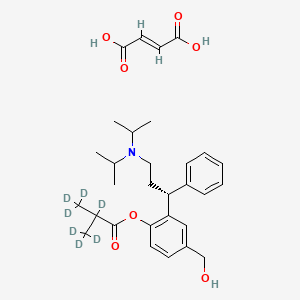
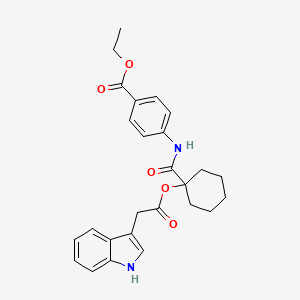
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
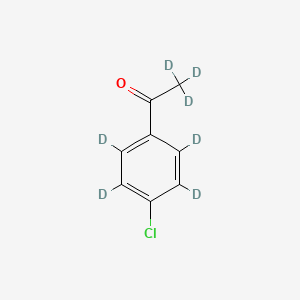
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
